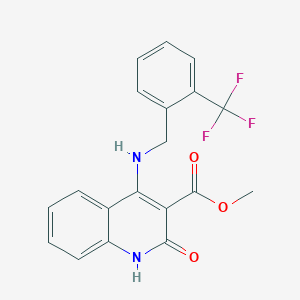

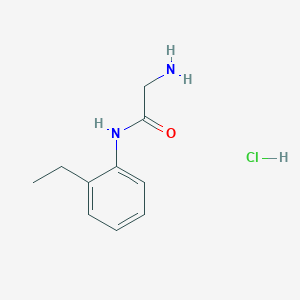

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile, also known as 2-BOMB, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and is used in a variety of chemical reactions. It is an important intermediate in the synthesis of various compounds and has been used in the synthesis of various drugs and other compounds.

Scientific Research Applications

Synthesis of Heterocycles with Biological Activity : A study by Černuchová et al. (2005) demonstrated the utility of similar compounds in synthesizing heterocycles possessing biological activity. These compounds displayed activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

Development of Fused Pyrimidines : Khilya et al. (2011) researched the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides, leading to a variety of 2-(1-R-1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxohexanenitriles. This study contributes to the development of efficient methods for preparing fused pyrimidines (Khilya et al., 2011).

Organic Synthesis for Benzothiazole Derivatives : Zaki et al. (2006) utilized a similar compound, 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, for the synthesis of new benzothiazole derivatives. This highlights the compound's role in facilitating the production of chemically significant derivatives (Zaki et al., 2006).

Formation of Novel Compounds for Chemical Analysis : Denisenko et al. (2011) reported the acylation of similar compounds, leading to the production of 2-heterylidene-3-oxopentanedinitriles. These compounds were structurally confirmed by X-ray crystallographic studies (Denisenko et al., 2011).

Antimicrobial Activity of Ruthenium-NHC Catalysts : Xie and Huynh (2015) synthesized mixed N-heterocyclic carbene/phosphine complexes of [RuCl(p-cymene)(bimy)(PPh3)]PF6 (bimy = benzimidazolin-2-ylidene) and found them to exhibit potent antimicrobial activity, highlighting the potential medical applications of these compounds (Xie & Huynh, 2015).

Synthesis of 1,2,3-Triazoles and Pyridines : Al-Mousawi and Moustafa (2007) explored the reaction of 2-Arylhydrazono-3-oxobutanenitriles with hydroxylamine hydrochloride, leading to the synthesis of 1,2,3-triazoles and triazolo[4,5-b]pyridines, contributing to the field of heterocyclic synthesis (Al-Mousawi & Moustafa, 2007).

Preparation of Pyrrolo and Pyrido Derivatives : Tereshchenko et al. (2004) reported the synthesis of novel pyrrolo[3′,4′:3,4]pyrido[1,2-a]benzimidazoles from 2-benzimidazoleacetonitrile, demonstrating the compound's role in the creation of new heterocyclic derivatives (Tereshchenko et al., 2004).

Antimicrobial and Photophysical Properties of Re(I)-NHC Complexes : Siegmund et al. (2017) prepared novel Re(I)(CO)3-NHC complexes with unsubstituted benzimidazol-2-ylidene ligands. These complexes exhibited potent antimicrobial activity and pronounced luminescence, suggesting their potential in medical and photophysical applications (Siegmund et al., 2017).

properties

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBFQHSARXPZMF-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C1=NC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2885200.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2885202.png)

![1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B2885203.png)

![2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2885206.png)

![3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2885207.png)

![N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide](/img/structure/B2885212.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2885222.png)